Physicochemical properties of T-Butyl 5-bromo-2-chlorobenzamide
Physicochemical properties of T-Butyl 5-bromo-2-chlorobenzamide
An In-depth Technical Guide to the Physicochemical Properties of T-Butyl 5-bromo-2-chlorobenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
T-Butyl 5-bromo-2-chlorobenzamide is a substituted benzamide derivative of significant interest in medicinal chemistry and synthetic chemistry. As a molecular scaffold, benzamides are integral to the development of a wide range of therapeutics, including novel modalities like PROteolysis TArgeting Chimeras (PROTACs).[1] Understanding the fundamental physicochemical properties of this compound is a critical prerequisite for its application in drug design, process development, and materials science. This guide provides a comprehensive technical overview of T-Butyl 5-bromo-2-chlorobenzamide, detailing its structural, thermal, and solubility characteristics. It outlines authoritative, field-proven experimental protocols for the precise determination of these properties, explaining the causality behind methodological choices to ensure data integrity and reproducibility.
Introduction: The Significance of Substituted Benzamides
The benzamide moiety is a privileged structure in drug discovery, forming the core of numerous approved drugs.[2] Its unique ability to engage in hydrogen bonding and other non-covalent interactions makes it a versatile scaffold for targeting a wide array of biological macromolecules. The specific substitution pattern of T-Butyl 5-bromo-2-chlorobenzamide—featuring a bulky t-butyl group and halogen atoms—imparts distinct properties that can be exploited to fine-tune molecular interactions, metabolic stability, and cell permeability. For instance, halogen atoms can modulate binding affinity and metabolic pathways, while the t-butyl group can provide steric hindrance and enhance lipophilicity.
In contemporary drug discovery, particularly in the field of targeted protein degradation, benzamide derivatives have gained prominence as binders for the E3 ligase substrate receptor cereblon (CRBN).[1] This makes compounds like T-Butyl 5-bromo-2-chlorobenzamide valuable as building blocks for PROTACs, which are designed to hijack the cellular ubiquitin-proteasome system to eliminate disease-causing proteins.[1] Therefore, a rigorous and systematic characterization of its physicochemical properties is not merely an academic exercise but a foundational step in harnessing its full therapeutic potential.
Compound Profile and Core Physicochemical Data
The structural identity and key physical properties of T-Butyl 5-bromo-2-chlorobenzamide are summarized below. While some properties like melting point and solubility are experimentally determined, others are calculated to provide a predictive framework.
Chemical Structure:
Table 1: Key Physicochemical Properties of T-Butyl 5-bromo-2-chlorobenzamide
| Property | Value / Expected Range | Data Source / Method |
| CAS Number | 892018-58-5 | Commercial Supplier Data[3] |
| Molecular Formula | C₁₁H₁₃BrClNO | Elemental Analysis / Mass Spec. |
| Molecular Weight | 290.6 g/mol | Mass Spectrometry[3] |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | Typically ≥98% | HPLC, NMR[3][4] |
| Melting Point (°C) | Undetermined; expected >100°C | DSC / Capillary Method[5][6] |
| Aqueous Solubility | Predicted to be low/insoluble | Shake-Flask Method[7] |
| LogP (o/w) | Undetermined; predicted > 3 | Shake-Flask or HPLC Method[8][9] |
| pKa | Undetermined | Potentiometric Titration[2] |
Structural Elucidation and Verification
Confirming the chemical identity of a synthesized molecule is the most critical step in its characterization. A combination of spectroscopic techniques provides an unambiguous structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[2] For T-Butyl 5-bromo-2-chlorobenzamide, both ¹H and ¹³C NMR are essential.
Expected Spectral Features:
-
¹H NMR: The spectrum should feature a sharp singlet in the upfield region (~1.4-1.5 ppm) integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the t-butyl moiety.[5] The aromatic region should display three distinct signals corresponding to the protons on the substituted benzene ring. A broad singlet for the N-H proton is also expected, though its chemical shift can be variable.
-
¹³C NMR: The spectrum will show a signal for the carbonyl carbon (~165 ppm). Signals for the quaternary t-butyl carbon and the methyl carbons will appear in the aliphatic region.[5] Six distinct signals are expected in the aromatic region for the carbons of the benzene ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2] The choice of solvent is critical; the compound must be fully soluble to yield high-resolution spectra.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming to achieve optimal resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For T-Butyl 5-bromo-2-chlorobenzamide, the key vibrational bands confirm the presence of the amide group.
Expected Spectral Features:
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹, corresponding to the amide N-H bond.[5]
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the amide carbonyl (Amide I band).[5]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental composition.
Expected Spectral Features:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a cluster of peaks corresponding to the molecular ion. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion, providing definitive evidence of the presence of these halogens.
Determination of Key Physicochemical Properties
The following protocols describe methods to quantify properties that are crucial for predicting a compound's behavior in biological and chemical systems.
Melting Point and Thermal Stability
The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a high-purity crystalline solid.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Finely powder a small amount of the dry crystalline compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Aqueous Solubility
Solubility is a critical determinant of a drug's absorption and distribution. The shake-flask method is the gold standard for its determination.[2]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
System Preparation: Add an excess amount of solid T-Butyl 5-bromo-2-chlorobenzamide to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), measures a compound's preference for a lipid versus an aqueous environment. It heavily influences membrane permeability and metabolic fate.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Solvent Preparation: Use n-octanol pre-saturated with the aqueous buffer and an aqueous buffer (e.g., pH 7.4) pre-saturated with n-octanol. This prevents volume changes during the experiment.[2]
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period, then allow the layers to separate completely, often aided by centrifugation.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the compound's concentration in each phase using HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[2]
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acidic or basic functional group. The amide N-H in T-Butyl 5-bromo-2-chlorobenzamide is very weakly acidic, and its pKa is likely high. Potentiometric titration is a precise method for pKa determination.[2]
Experimental Protocol: Potentiometric Titration for pKa
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a water-methanol co-solvent if aqueous solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization).
References
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- Royal Society of Chemistry. (2017).
- Labsolu. t-Butyl 5-bromo-2-chlorobenzamide. Labsolu.ca.
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- PubChem. 5-amino-2-bromo-N-(2-tert-butylphenyl)benzamide.
- NIST. 5-Bromo-2-chlorobenzoic acid. NIST WebBook.
- Google Patents. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
- Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- Fischer, G. et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.
- Sigma-Aldrich. N-t-Butyl 2-bromo-5-fluorobenzamide. Merck.
- PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.
- LookChem. Cas 426265-73-8, 4-Bromo-2-chlorobenzamide. LookChem.
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